GSK-J1 Lithium Salt Exhibits Over 800-Fold Greater Potency for KDM6B Than Its Inactive Isomer GSK-J2
GSK-J1 lithium salt demonstrates an IC50 of 60 nM for KDM6B in a cell-free AlphaScreen assay, confirming its high potency against the primary target. In stark contrast, its closely related isomer, GSK-J2, exhibits an IC50 of 49 μM for KDM6B under comparable assay conditions [1]. This difference is critical for experimental design where a specific and potent tool compound is required.
| Evidence Dimension | In vitro potency against KDM6B (JMJD3) |
|---|---|
| Target Compound Data | IC50 = 60 nM (GSK-J1 lithium salt) |
| Comparator Or Baseline | IC50 = 49 μM (GSK-J2) |
| Quantified Difference | GSK-J2 is approximately 817-fold less potent than GSK-J1 lithium salt. |
| Conditions | Cell-free AlphaScreen assay; 10 μM 2-OG; 10 μM Fe2+; Biotin-H3(14-34)K27Me3 substrate |
Why This Matters
This 800-fold potency difference means GSK-J1 provides reliable target engagement at nanomolar concentrations, whereas GSK-J2 would require near-millimolar concentrations, leading to non-specific effects and invalidating it as a KDM6B inhibitor.
- [1] Structural Genomics Consortium (SGC). GSK-J1 Selectivity AlphaScreen Data. View Source
